3,5-Dimethoxystilbene

Übersicht

Beschreibung

3,5-Dimethoxystilbene is a naturally occurring stilbenoid compound, primarily found in the bark of jack pine (Pinus bunksiuna) . It is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the benzene rings. The compound has garnered significant interest due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxystilbene typically involves the Wittig-Horner reaction. The process begins with the preparation of 3,5-dimethoxybenzyl phosphonate by mixing 3,5-dimethoxybenzyl bromide with triethyl phosphate. This intermediate is then subjected to the Wittig-Horner reaction to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

3,5-Dimethoxystilbene undergoes oxidation to form epoxides, quinones, and cleavage products depending on the reagent and conditions:

Key Findings:

-

FeCl₃ promotes radical cation cyclisation, forming indolostilbenes via a proposed dioxetane intermediate (Fig. 1) .

-

Peracetic acid is more effective than H₂O₂, with reactivity enhanced by electron-donating methoxy groups .

Reduction Reactions

Hydrogenation and hydride-based reductions yield saturated derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, room temp | Dihydro-3,5-dimethoxystilbene | >80% | |

| NaBH₄/LiAlH₄ | Tetrahydrofuran (THF) | Alcohol derivatives | Moderate |

Mechanistic Notes:

-

Catalytic hydrogenation selectively reduces the central double bond without affecting methoxy groups.

-

Hydride agents may reduce carbonyl intermediates formed during oxidative cleavage .

Substitution Reactions

Electrophilic and nucleophilic substitutions modify the aromatic rings:

Cyclisation Reactions

Radical cation pathways enable complex heterocycle formation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ (5 equiv) | CH₂Cl₂, dilute conditions | Indolostilbenes (e.g., 12 and 13) | 42% |

Mechanism:

-

FeCl₃ generates a radical cation intermediate, enabling dimerization and cyclisation (Fig. 2) .

-

Optimized conditions (low concentration, room temperature) suppress side reactions like oxidative cleavage .

Comparative Reactivity

A comparison with similar stilbenes highlights unique features:

| Compound | Oxidation | Reduction | Substitution | Cyclisation |

|---|---|---|---|---|

| This compound | High | Moderate | High (4-position) | Yes |

| Resveratrol | Moderate | Low | Low | No |

| Pinosylvin | Low | High | Moderate | No |

Table 1: Major Oxidation Products

| Product | Structure | Application |

|---|---|---|

| Indolostilbene 12 | Biaryl-linked chlorophenylindole | Antifungal/antioxidant |

| Stilbene oxide | Epoxidized derivative | Intermediate for further synthesis |

Table 2: Synthetic Routes to Derivatives

| Derivative | Method | Key Step |

|---|---|---|

| 3,5-Dimethoxy-2'-nitrostilbene | Wittig-Horner reaction | Condensation with 2-nitrobenzaldehyde |

| 4'-Phosphate ester | Phosphorylation with POCl₃ | Acid-binding agent (pyridine) |

Wissenschaftliche Forschungsanwendungen

3,5-Dimethoxystilbene exhibits a range of biological activities that make it a subject of interest for medicinal chemistry:

- Anticancer Properties : Research indicates that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, one study reported that certain analogs showed potent activity against luminal A and HER2 breast cancer cell lines, with cytotoxic concentrations (CC50) as low as 1.1 μM . This suggests a promising avenue for developing new anticancer agents.

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of age-related diseases and cancer prevention .

- Antimicrobial Effects : Derivatives of this compound have shown moderate inhibitory activity against several pathogens, including Staphylococcus aureus and Cryptococcus neoformans. Compounds synthesized from this stilbene demonstrated specific activities against mosquito larvae, indicating potential applications in pest control .

Synthesis and Structure-Activity Relationship

The synthesis of this compound and its analogs has been extensively studied. Various methods have been employed to create derivatives that enhance its biological activity:

- Synthetic Pathways : The synthesis typically involves reactions such as substitution reactions, Witting-Horner condensation, and iodination reactions. For example, one method utilized 3,5-dimethoxy benzyl bromide as a starting material to produce novel diphenylethene-like compounds with potential antitumor effects .

- Structure-Activity Relationships (SAR) : Studies have indicated that modifications to the methoxy groups on the stilbene backbone can significantly influence biological activity. For instance, certain analogs with specific substitutions exhibited enhanced larvicidal activity against Aedes aegypti larvae compared to others .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Wirkmechanismus

3,5-Dimethoxystilbene is often compared with other stilbenoids, such as:

Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol is widely studied for its potential health benefits.

Pterostilbene: A natural 3,5-dimethoxy analog of resveratrol, pterostilbene has shown strong bioactivity and pharmacological potential.

Pinosylvin: Another stilbenoid with significant biological activities, including antimicrobial and antioxidant properties.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methoxy groups enhance its stability and bioavailability compared to other stilbenoids.

Vergleich Mit ähnlichen Verbindungen

- Resveratrol

- Pterostilbene

- Pinosylvin

- 3,5,4’-Trimethoxystilbene

- 3,5-Dihydroxy-4’-methoxystilbene

Biologische Aktivität

3,5-Dimethoxystilbene is a naturally occurring compound belonging to the stilbene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, including antimicrobial, antiparasitic, cytotoxic, and potential applications in pest management.

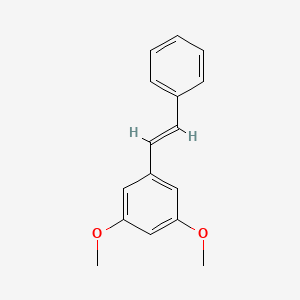

Chemical Structure and Properties

This compound (CHO) features two methoxy groups attached to the stilbene backbone. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various analogs of stilbene compounds, it was found that certain derivatives showed moderate inhibitory activity against human pathogens such as Staphylococcus aureus and Cryptococcus neoformans . Specifically, compounds derived from this compound demonstrated effective larvicidal activity against Aedes aegypti larvae with LC values of 45.31 μM and 49.93 μM for two specific analogs .

| Compound | Activity Against Aedes aegypti | Inhibitory Activity Against Pathogens |

|---|---|---|

| 11 | LC50 = 45.31 μM | Moderate against S. aureus |

| 12 | LC50 = 49.93 μM | Moderate against C. neoformans |

Antiparasitic Effects

This compound has shown promising antiparasitic activity, particularly against Leishmania braziliensis. In vitro studies revealed a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM) against amastigotes of this parasite . Additionally, it exhibited moderate activity against Trypanosoma cruzi, with an effective concentration (EC50) value of 27.7 μg/ml (115.36 μM). These findings suggest its potential as a therapeutic agent for treating parasitic infections.

Cytotoxicity and Cancer Research

The cytotoxic properties of this compound have been explored in various cancer cell lines. In one study, it was noted that certain analogs displayed selective growth-inhibitory effects on transformed cells compared to untransformed counterparts . This selectivity indicates potential applications in cancer chemoprevention strategies.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs can be attributed to their structural characteristics. The presence of methoxy groups enhances their bioactivity through improved solubility and interaction with biological targets . Understanding the SAR is crucial for developing more potent derivatives with enhanced efficacy.

Case Studies

- Leishmaniasis Treatment : In a hamster model infected with Leishmania braziliensis, treatment with a formulation containing this compound demonstrated significant leishmanicidal effects, supporting its use in topical applications for cutaneous leishmaniasis .

- Antibacterial Screening : A series of stilbene derivatives were synthesized and screened for antibacterial efficacy against resistant strains of bacteria, revealing that some analogs retained activity while others did not show broad-spectrum effects .

Eigenschaften

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGTLDPTJMNET-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016205 | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21956-56-9, 78916-49-1 | |

| Record name | trans-3,5-Dimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOSYLVIN DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.